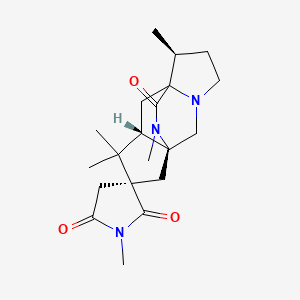![molecular formula C17H21N5O2S B605705 N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine CAS No. 1220646-23-0](/img/structure/B605705.png)
N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine
Overview
Description
“N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine” is a chemical compound with the molecular formula C17H21N5O2S . It is also known by the synonyms AVN-492 and 1220646-23-0 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . The molecule has several substituents, including three methyl groups, a dimethylamino group, and a phenylsulfonyl group .Physical And Chemical Properties Analysis
The molecular weight of the compound is 359.45 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The topological polar surface area is 88 Ų . The exact mass and the monoisotopic mass of the compound are both 359.14159610 g/mol .Scientific Research Applications
Highly Selective 5-HT6R Antagonist
AVN-492 is a novel highly potent and highly selective 5-HT6R antagonist . The affinity of AVN-492 to bind to 5-HT6R (Ki = 91 pM) was more than three orders of magnitude higher than that to bind to the only other target, 5-HT2BR .
Preclinical Evaluation for Alzheimer’s Disease
AVN-492 has been evaluated in preclinical studies for its role in Alzheimer’s disease . The exclusive localization of the 5-HT6 receptor within the central nervous system has led to extensive investigations of its role in Alzheimer’s disease .
Potential Role in Schizophrenia Treatment
The role of the 5-HT6 receptor in schizophrenia has also been investigated with AVN-492 . It has shown potential in preventing an apomorphine-induced disruption of startle pre-pulse inhibition .
Anxiolytic Effects
In behavioral tests, AVN-492 has shown anxiolytic effects in the elevated plus-maze model . This suggests potential applications in the treatment of anxiety disorders.
Memory Enhancement
AVN-492 has been shown to reverse a scopolamine- and MK-801-induced memory deficit in the passive avoidance model . This indicates its potential role in memory enhancement and the treatment of cognitive impairments.
High Oral Bioavailability and Brain Permeability
AVN-492 demonstrates good in vitro and in vivo ADME profile with high oral bioavailability and good brain permeability in rodents . This makes it a promising tool for evaluating the role the 5-HT6 receptor might play in cognitive and neurodegenerative impairments .
Safety and Hazards
Mechanism of Action
Target of Action
AVN-492, also known as N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine, is a highly potent and selective antagonist of the serotonin (5-HT) receptor subtype 5-HT6 . The 5-HT6 receptor is exclusively localized within the central nervous system .
Mode of Action
AVN-492 binds to the 5-HT6 receptor with a Ki value of 91 pM, which is more than three orders of magnitude higher than its affinity for the only other target, the 5-HT2B receptor . This indicates that AVN-492 has a high degree of selectivity for the 5-HT6 receptor over other serotonin receptor subtypes and other receptors such as adrenergic, GABAergic, dopaminergic, histaminergic, etc .
Biochemical Pathways
The 5-ht6 receptor is known to play a role in cognitive and neurodegenerative impairments . Therefore, AVN-492, as a 5-HT6 receptor antagonist, may influence these pathways.
Pharmacokinetics
AVN-492 demonstrates a good in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It has high oral bioavailability and good brain permeability in rodents . These properties make AVN-492 a promising drug candidate for diseases related to the central nervous system.
Result of Action
In behavioral tests, AVN-492 shows an anxiolytic effect in the elevated plus-maze model. It prevents an apomorphine-induced disruption of startle pre-pulse inhibition (the PPI model) and reverses a scopolamine- and MK-801-induced memory deficit in the passive avoidance model . These results suggest that AVN-492 may have potential therapeutic effects in treating anxiety and cognitive dysfunction.
properties
IUPAC Name |
3-(benzenesulfonyl)-2-N,6-N,6-N,5,7-pentamethylpyrazolo[1,5-a]pyrimidine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-11-14(21(4)5)12(2)22-17(19-11)15(16(18-3)20-22)25(23,24)13-9-7-6-8-10-13/h6-10H,1-5H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPEHMSSOEYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C(=NN12)NC)S(=O)(=O)C3=CC=CC=C3)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does AVN-492 interact with the 5-HT6 receptor, and what are the downstream effects of this interaction?
A: AVN-492 acts as a highly potent and selective antagonist of the 5-HT6 receptor. [] This means that it binds to the receptor and blocks the binding of serotonin, the natural ligand. This antagonism effectively inhibits the downstream signaling pathways typically activated by serotonin binding to the 5-HT6 receptor. While the exact mechanisms are still under investigation, the study suggests that this antagonism leads to various effects in the central nervous system, including anxiolytic effects, improvement in pre-pulse inhibition (related to sensory gating deficits in schizophrenia), and reversal of scopolamine- and MK-801-induced memory deficits (models for cognitive impairment). []
Q2: What is the pharmacokinetic profile of AVN-492?
A: Preclinical studies indicate that AVN-492 demonstrates a favorable pharmacokinetic profile. It exhibits good in vitro and in vivo ADME properties, including high oral bioavailability and good brain permeability in rodents. [] This suggests that AVN-492 can be effectively absorbed, distributed to the brain (its target site), and is likely to be metabolically stable. These characteristics are crucial for its potential development as a therapeutic agent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




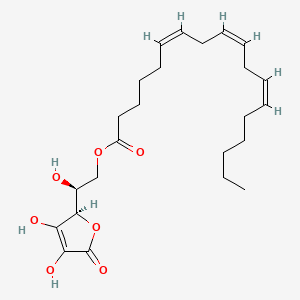

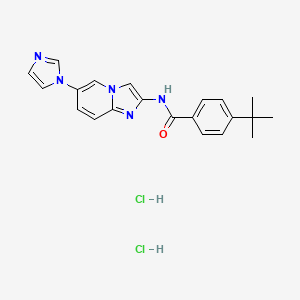
![[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate;iodide](/img/structure/B605628.png)
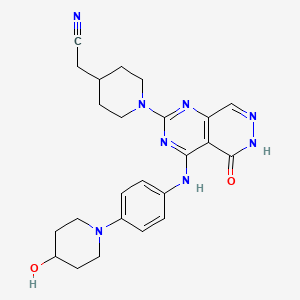
![N-[4-(Trifluoromethyl)phenyl]-4-[3-(2-chlorobenzyl)-7-hydroxy-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-yl]piperidine-1-carboxamide](/img/structure/B605631.png)
![4-[5-[2-(4-Chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide](/img/structure/B605633.png)
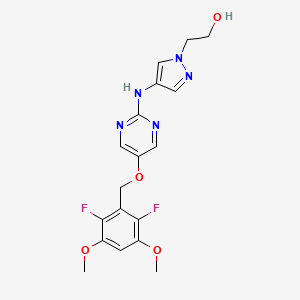
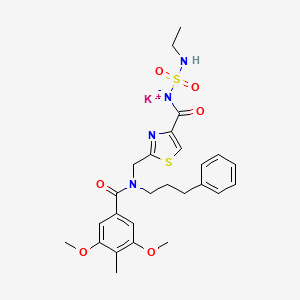
![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)
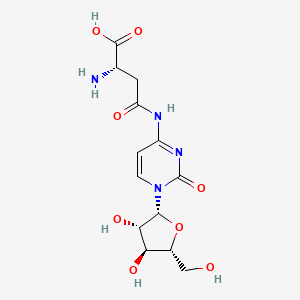
![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)
